6-Methylpyridine-2-boronic acid, mono-lithium salt

Solubility Suzuki-Miyaura Coupling Reaction Engineering

2-Pyridylboronic acids are notoriously prone to protodeboronation (t₀.₅ ≈ 25-50 s at pH 7, 70 °C), causing failed Suzuki couplings. This lithium salt directly addresses that: • Enhanced solubility in polar aprotic solvents vs. the free acid (CAS 372963-50-3), enabling uniform solution-phase dispensing for high-throughput experimentation. • Intrinsic boronic acid reactivity permits milder coupling conditions than the pinacol ester (CAS 1096689-44-9), preserving sensitive functional groups. • The 6-methyl group stabilizes the 2-pyridyl core, extending the operational window beyond that of the unsubstituted parent compound. Ideal for constructing biaryl linkages in kinase inhibitors, receptor antagonists, and late-stage functionalization workflows.

Molecular Formula C6H7BLiNO2
Molecular Weight 142.877
CAS No. 1256345-49-9
Cat. No. B596404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridine-2-boronic acid, mono-lithium salt
CAS1256345-49-9
Molecular FormulaC6H7BLiNO2
Molecular Weight142.877
Structural Identifiers
SMILES[Li+].B(C1=NC(=CC=C1)C)(O)[O-]
InChIInChI=1S/C6H7BNO2.Li/c1-5-3-2-4-6(8-5)7(9)10;/h2-4,9H,1H3;/q-1;+1
InChIKeyRXQZELBTVQZTFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpyridine-2-boronic Acid Lithium Salt: Technical Baseline


6-Methylpyridine-2-boronic acid, mono-lithium salt (CAS 1256345-49-9) is a heteroaryl boronic acid derivative formulated as a lithium salt [1]. This compound is designed for use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone method for constructing carbon-carbon bonds in medicinal chemistry and materials science [2]. The lithium counterion is intended to enhance the reagent's solubility in polar aprotic solvents, which is a known challenge for neutral boronic acids [3]. Its core structure, featuring a boronic acid on a 2-pyridyl ring with a 6-methyl substituent, places it within a class of reagents known for their high synthetic utility but also for specific stability challenges during coupling reactions [4].

Generic Substitution Risks for 6-Methylpyridine-2-boronic Acid Lithium Salt


In the procurement of heteroaryl boronic acids for Suzuki-Miyaura couplings, directly substituting one form for another is a high-risk strategy that can lead to reaction failure. The 2-pyridyl scaffold is particularly challenging due to its inherent instability, with the 2-pyridylboronic acid core undergoing rapid protodeboronation under common coupling conditions (t0.5 ≈ 25-50 s at pH 7, 70 °C) [1]. While the 6-methyl group on the target compound provides some stabilization, the choice of counterion (lithium salt vs. free acid) and boron-protecting group (free -B(OH)2 vs. pinacol ester) critically alters solubility, reaction kinetics, and the propensity for decomposition [2]. The free acid analog (CAS 372963-50-3) has poor aqueous solubility, and the pinacol ester (CAS 1096689-44-9), though more stable to handling, requires a deprotection step that can be slow under mild conditions and is itself susceptible to base-catalyzed hydrolysis and protodeboronation [3]. Therefore, substituting any of these closely related analogs without re-optimizing the reaction protocol is likely to result in significantly lower yields or complete failure to isolate the desired biaryl product [4].

6-Methylpyridine-2-boronic Acid Lithium Salt: Comparative Evidence


Solubility: Lithium Salt vs. Free Acid

A major hurdle in using heteroaryl boronic acids is their limited solubility in common organic solvents, which can lead to heterogeneous reaction mixtures and poor coupling efficiency. The target compound, as a lithium salt, is engineered to overcome this limitation. The free acid form (6-Methylpyridine-2-boronic acid, CAS 372963-50-3) is reported to be poorly soluble in water and most organic solvents, which can complicate reaction setup and scale-up . In contrast, the lithium salt form (CAS 1256345-49-9) is specifically documented to exhibit enhanced solubility in polar solvents, a direct consequence of its ionic nature [1]. This property facilitates more efficient catalytic transformations by ensuring a homogeneous reaction medium. While direct mg/mL solubility data for both forms in a standardized solvent system (e.g., THF, DMF, or water) is not available in the public domain, the qualitative difference in physical form (neutral vs. ionic salt) provides a strong class-level inference of improved solubility [2].

Solubility Suzuki-Miyaura Coupling Reaction Engineering

2-Pyridyl Instability: Protodeboronation Half-Life

The '2-pyridyl problem' is a well-documented challenge in Suzuki-Miyaura chemistry, where the 2-pyridylboronic acid core is exceptionally prone to protodeboronation (loss of the boronic acid group), leading to low or zero yields of the desired coupled product [1]. Quantitative kinetic studies have established a half-life (t0.5) of approximately 25-50 seconds for the protodeboronation of the unsubstituted 2-pyridylboronic acid at pH 7 and 70 °C [2]. In stark contrast, the 3- and 4-pyridyl isomers exhibit remarkable stability under the same conditions, with a half-life of greater than 1 week (t0.5 > 1 week, pH 12, 70 °C) [2]. The target compound, 6-methylpyridine-2-boronic acid, features a methyl substituent ortho to the boronic acid, which provides steric shielding and electronic stabilization, thereby attenuating the rate of this undesired side reaction compared to the unsubstituted 2-pyridyl analog [3]. While a direct half-life measurement for this specific lithium salt is not publicly reported, this class-level inference is the fundamental reason why the 6-methyl analog is a viable reagent while the parent 2-pyridylboronic acid is not a practical choice for many applications [4].

Stability Protodeboronation Reaction Kinetics

Reactivity: Boronic Acid vs. Pinacol Ester

The choice between using a boronic acid and its corresponding pinacol ester in a Suzuki-Miyaura reaction involves a trade-off between reactivity and stability. Boronic acids, such as the target lithium salt, are generally accepted to be more reactive and atom-economical than their pinacol ester counterparts (e.g., 6-Methylpyridine-2-boronic acid pinacol ester, CAS 1096689-44-9) [1]. The ester requires an initial, often rate-limiting, hydrolysis step to liberate the active boronic acid species before it can undergo transmetalation [2]. This pre-activation step can be sluggish and is influenced by reaction conditions (pH, temperature), adding complexity and potential variability to the process [3]. While direct comparative kinetic data (e.g., relative reaction rates or yields under identical conditions) for this specific pair of compounds is absent from the public literature, the class-level principle is well-established: the boronic acid form avoids this deprotection barrier, enabling faster reaction initiation and often leading to higher yields, especially under mild conditions [1]. Therefore, when reaction speed and atom economy are prioritized, the lithium salt form is the superior choice over the pinacol ester.

Reactivity Atom Economy Process Chemistry

6-Methylpyridine-2-boronic Acid Lithium Salt: Application Scenarios


2-Aryl-6-methylpyridine Synthesis via Suzuki Coupling

This is the primary intended use case. The target compound is employed to install a 6-methylpyridin-2-yl moiety onto an aryl or heteroaryl halide core. Its enhanced solubility and intrinsic reactivity make it suitable for constructing complex biaryl linkages found in kinase inhibitors, receptor antagonists, and other bioactive molecules. The 6-methyl substituent provides a balance between stability and reactivity, allowing for a wider operational window than the parent 2-pyridylboronic acid [1]. This scenario directly leverages the class-level advantages over the free acid and pinacol ester forms as outlined in Section 3.

High-Throughput Experimentation Workflows

The superior solubility of the lithium salt form is a critical enabler for automated liquid handling systems. In high-throughput experimentation, solid reagents with poor solubility lead to inconsistent dispensing and variable reaction stoichiometry, confounding data analysis. A soluble lithium salt ensures uniform solution-phase chemistry, leading to more reproducible results across a library of coupling partners [2]. This provides a tangible procurement advantage over the free acid analog, which may require more complex solid-dispensing or pre-solubilization steps.

Late-Stage Scaffold Functionalization

In the late-stage functionalization of advanced intermediates, mild reaction conditions are paramount to preserve sensitive functional groups. The target compound, as a boronic acid, is more likely to couple efficiently under mild conditions (e.g., room temperature, low catalyst loading) compared to its pinacol ester, which may require harsher conditions or additives to facilitate hydrolysis [3]. This makes the lithium salt a more attractive choice for complex molecule synthesis where substrate stability is a primary concern.

Suzuki-Miyaura Methodology Development

Given the well-documented challenge of 2-pyridylboronic acid protodeboronation, the target compound serves as a model substrate for developing new catalysts and reaction conditions aimed at overcoming this instability [4]. Its 6-methyl group makes it a more robust and practical model than the unsubstituted 2-pyridylboronic acid, while still presenting the core synthetic challenge. For a research group focused on methodology development, this compound is an essential benchmark reagent.

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